(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin core: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the pyrrolidin-1-yl group: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is introduced.
Incorporation of the dimethylamino pyrazine moiety: This is typically done through an etherification reaction using suitable pyrazine derivatives and dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution reagents: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanone
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
Uniqueness
Compared to similar compounds, (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its combination of the dimethylamino pyrazine moiety and the pyrrolidine ring, which may confer unique biological activities and electronic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-22(2)16-10-20-11-17(21-16)27-13-6-7-23(12-13)19(24)14-4-3-5-15-18(14)26-9-8-25-15/h3-5,10-11,13H,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIZTFSBLSAEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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